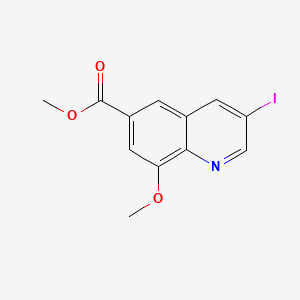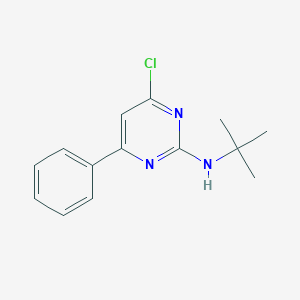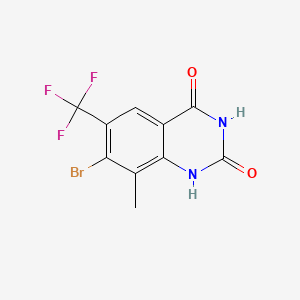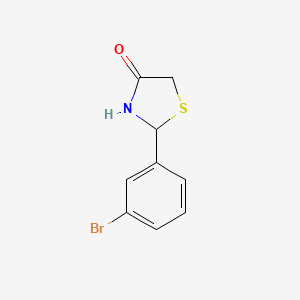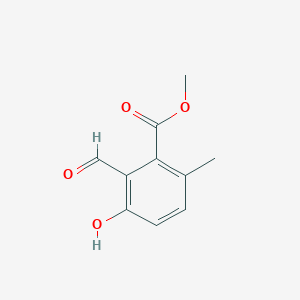
Methyl 2-formyl-3-hydroxy-6-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-3-hydroxy-6-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, characterized by the presence of formyl, hydroxy, and methyl groups on the benzene ring, along with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-3-hydroxy-6-methyl-benzoic acid methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification process. Additionally, the use of continuous flow reactors can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Formyl-3-hydroxy-6-methyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: 2-Formyl-3-hydroxy-6-methyl-benzoic acid
Reduction: 2-Hydroxymethyl-3-hydroxy-6-methyl-benzoic acid methyl ester
Substitution: Depending on the nucleophile used, various substituted benzoic acid methyl esters
Aplicaciones Científicas De Investigación
2-Formyl-3-hydroxy-6-methyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Formyl-3-hydroxy-6-methyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxy and methyl ester groups can also influence the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Benzoic acid, 2-methyl-, methyl ester:
Benzoic acid, 3-hydroxy-, methyl ester:
Uniqueness: 2-Formyl-3-hydroxy-6-methyl-benzoic acid methyl ester is unique due to the presence of both formyl and hydroxy groups on the benzene ring, along with a methyl ester functional group. This combination of functional groups provides a versatile platform for various chemical transformations and potential biological activities, distinguishing it from other similar compounds.
Propiedades
Número CAS |
791856-35-4 |
|---|---|
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
methyl 2-formyl-3-hydroxy-6-methylbenzoate |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-8(12)7(5-11)9(6)10(13)14-2/h3-5,12H,1-2H3 |
Clave InChI |
ZYQJMZXSIHLCEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)O)C=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


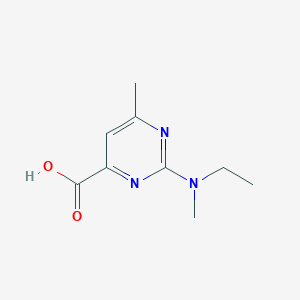
![n-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine](/img/structure/B13940416.png)
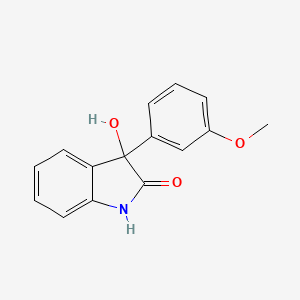
![[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B13940435.png)
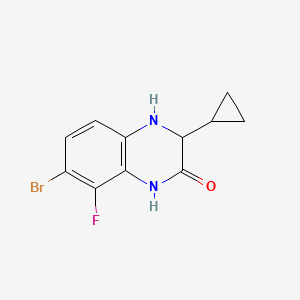
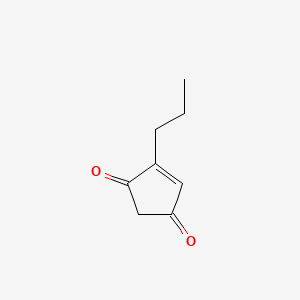
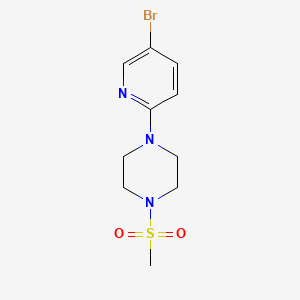

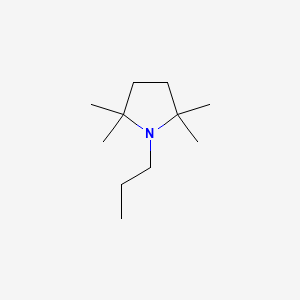
![(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate](/img/structure/B13940445.png)
